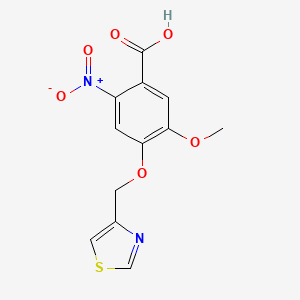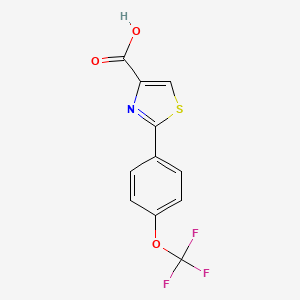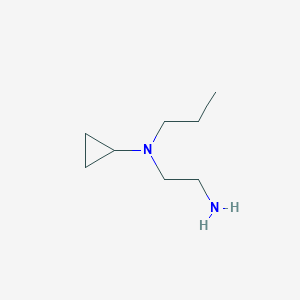
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of research due to its unique properties.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
The pyrimidine moiety in compounds like 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has been studied for its potential anti-fibrotic activities. Research indicates that certain pyrimidine derivatives can inhibit the expression of collagen and hydroxyproline in cell culture mediums, suggesting a promising avenue for the development of novel anti-fibrotic drugs .
Antioxidant and Anti-Inflammatory Properties
Pyrimidine derivatives have also been explored for their antioxidant and anti-inflammatory properties. These compounds have shown promise in scavenging free radicals and inhibiting lipid peroxidation, which are crucial processes in reducing oxidative stress and inflammation in various pathological conditions .
Anticancer Activity
The structural framework of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine lends itself to the development of novel CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a targeted approach for cancer therapy. Derivatives of this compound have demonstrated significant cytotoxic activities against various cancer cell lines, making them potential candidates for anticancer drugs .
Antimicrobial and Antiviral Effects
Pyrimidine-based compounds are known for their broad spectrum of biological activities, including antimicrobial and antiviral effects. The presence of the pyrimidine ring in these compounds contributes to their efficacy against a range of microbial and viral pathogens, offering a pathway for the development of new therapeutic agents .
Tuberculosis Treatment
Research into pyrimidine derivatives has extended into the realm of tuberculosis treatment. Novel compounds synthesized from the pyrimidine scaffold have been evaluated for their anti-tubercular activity, with some showing significant inhibitory concentrations against Mycobacterium tuberculosis, the causative agent of TB .
Metal Complexation for Therapeutic Applications
Studies have also delved into the potentiometric and thermodynamic aspects of pyrimidine derivatives, examining their ability to form stable complexes with transition metal ions. These complexes have potential therapeutic applications, leveraging the metal-ligand interaction for medicinal benefits .
Propriétés
IUPAC Name |
5-methyl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTODGHAMDDPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)

![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)

![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)

![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)